molecular formula C4H8N2O4 B13750904 A-Aminoisobutyric acid hydroxamate

A-Aminoisobutyric acid hydroxamate

Cat. No.: B13750904
M. Wt: 148.12 g/mol
InChI Key: TWSZBMWQULUGEZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of A-Aminoisobutyric acid hydroxamate typically involves the reaction of α-aminoisobutyric acid with hydroxylamine hydrochloride in the presence of a coupling reagent such as ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) . This reaction is carried out under mild conditions, often at room temperature, to yield the desired hydroxamate.

Industrial Production Methods: Industrial production of hydroxamates, including this compound, can be achieved through continuous flow tubing reactors. This method allows for the efficient transformation of carboxylic esters into hydroxamic acids with high yield and purity . The process involves optimizing flow rate, reactor volume, and temperature to enhance reaction rates and product quality.

Chemical Reactions Analysis

Types of Reactions: A-Aminoisobutyric acid hydroxamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the hydroxamate group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the hydroxamate group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products: The major products formed from these reactions include oximes, nitriles, amines, and substituted derivatives of this compound .

Comparison with Similar Compounds

Uniqueness: A-Aminoisobutyric acid hydroxamate stands out due to its specific structural features, such as the presence of both an amino and a hydroxamate group, which confer unique reactivity and biological activity.

Properties

Molecular Formula

C4H8N2O4

Molecular Weight

148.12 g/mol

IUPAC Name

2-amino-3-(hydroxyamino)-2-methyl-3-oxopropanoic acid

InChI

InChI=1S/C4H8N2O4/c1-4(5,3(8)9)2(7)6-10/h10H,5H2,1H3,(H,6,7)(H,8,9)

InChI Key

TWSZBMWQULUGEZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NO)(C(=O)O)N

Origin of Product

United States

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